

Unveiling 3-Hydroxy-3-methylcyclobutanecarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-3-methylcyclobutanecarbonitrile

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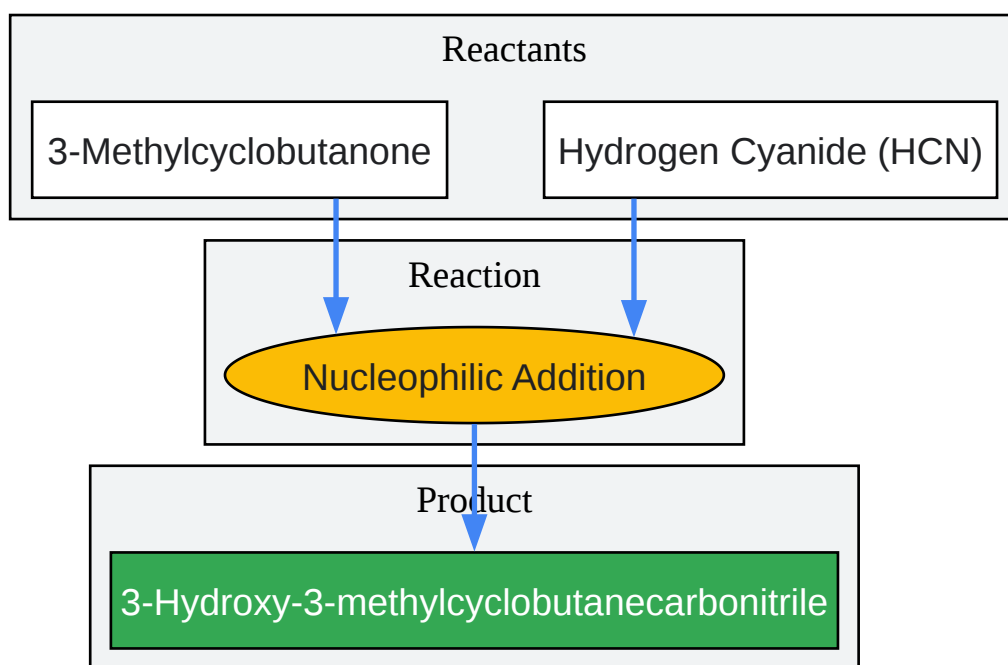
This in-depth technical guide explores the foundational aspects of **3-hydroxy-3-methylcyclobutanecarbonitrile**, a unique cyclobutane derivative. This document provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis, and a summary of its key chemical and physical properties.

Discovery and Synthesis

The discovery of **3-hydroxy-3-methylcyclobutanecarbonitrile** was first reported by P. G. Gassman and G. D. Richmond in their 1966 publication in the Journal of Organic Chemistry, as part of a broader investigation into the chemistry of bicyclo[1.1.0]butane derivatives. The synthesis involves the nucleophilic addition of cyanide to a cyclobutanone precursor.

Synthesis Workflow

The synthetic pathway for **3-hydroxy-3-methylcyclobutanecarbonitrile** is a straightforward process involving the reaction of a ketone with a cyanide source. This reaction proceeds via a nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the cyclobutanone.



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Caption: Synthetic pathway for **3-hydroxy-3-methylcyclobutanecarbonitrile**.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **3-hydroxy-3-methylcyclobutanecarbonitrile**, adapted from the foundational literature.

Materials:

- 3-Methylcyclobutanone
- Hydrogen Cyanide (HCN)
- Diethyl ether
- Anhydrous sodium sulfate
- Ice bath

Procedure:

- A solution of 3-methylcyclobutanone in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- The flask is cooled in an ice bath to 0°C.
- A solution of hydrogen cyanide in diethyl ether is added dropwise to the stirred solution of 3-methylcyclobutanone over a period of 30 minutes, maintaining the temperature at 0°C.
- After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0°C.
- The reaction is then quenched by the slow addition of water.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **3-hydroxy-3-methylcyclobutanecarbonitrile** can be further purified by recrystallization or distillation.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **3-hydroxy-3-methylcyclobutanecarbonitrile**.

Property	Value
Molecular Formula	C ₆ H ₉ NO
Molecular Weight	111.14 g/mol
CAS Number	4844-51-3
Melting Point	54.5 °C

Table 1: Physicochemical Properties of **3-Hydroxy-3-methylcyclobutanecarbonitrile**

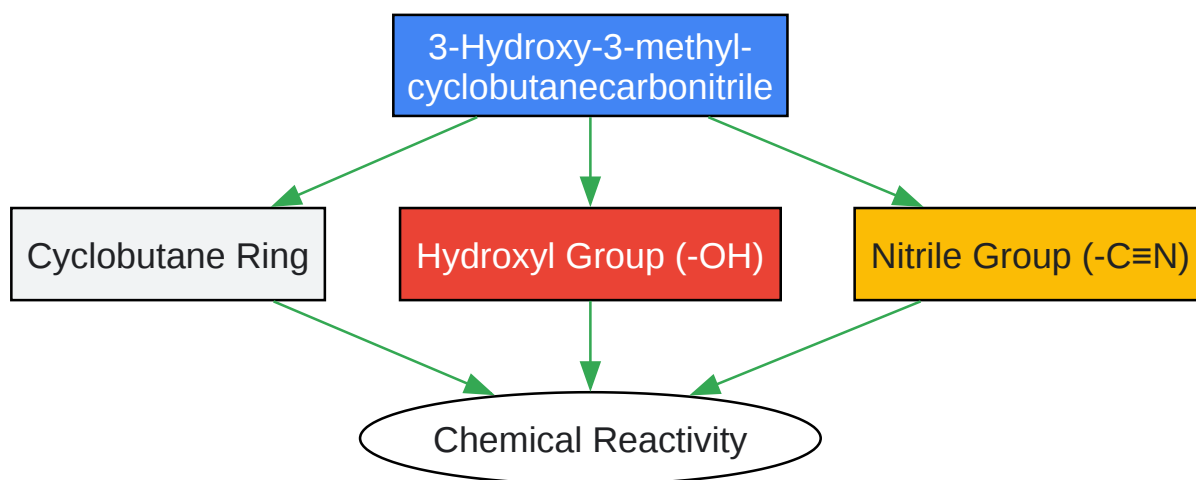
Due to the scarcity of publicly available experimental spectroscopic data, the following table presents predicted data. Researchers are advised to obtain experimental data for confirmation.

Spectroscopic Data	Predicted Peaks/Signals
^1H NMR	Signals corresponding to the methyl, methylene, and methine protons of the cyclobutane ring, and a hydroxyl proton.
^{13}C NMR	Resonances for the methyl carbon, methylene carbons, the carbon bearing the nitrile group, the quaternary carbon attached to the hydroxyl and methyl groups, and the nitrile carbon.
IR Spectroscopy	Characteristic absorption bands for the hydroxyl (O-H) stretch, the nitrile ($\text{C}\equiv\text{N}$) stretch, and C-H stretches of the cyclobutane ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, and fragmentation patterns characteristic of the cyclobutane structure.

Table 2: Predicted Spectroscopic Data for **3-Hydroxy-3-methylcyclobutanecarbonitrile**

Logical Relationship of Key Moieties

The structure of **3-hydroxy-3-methylcyclobutanecarbonitrile** is defined by the interplay of its core cyclobutane ring and its functional groups, the hydroxyl and nitrile moieties. This unique combination dictates its chemical reactivity and potential applications.



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Caption: Key structural components influencing the properties of the molecule.

Conclusion

This technical guide provides a foundational understanding of **3-hydroxy-3-methylcyclobutanecarbonitrile**, from its initial discovery and synthesis to its fundamental chemical properties. While the available data on this compound is limited, this document serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, providing the necessary information to build upon for future investigations and applications. Further research is warranted to fully elucidate its spectroscopic characteristics and explore its potential in various scientific domains.

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